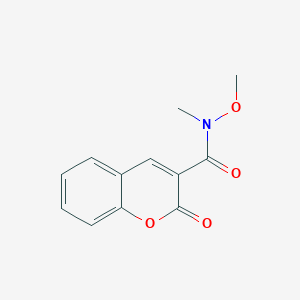methanone CAS No. 1775406-00-2](/img/structure/B2529417.png)
[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetanyl](3-thienyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a complex organic molecule that contains phenyl, 1H-1,2,3-triazol, and azetanyl groups . Phenyl groups are common in many organic compounds and are known for their stability and aromaticity. 1H-1,2,3-Triazol is a type of triazole, a class of five-membered ring compounds with three nitrogen atoms in the ring. They are known for their diverse chemical properties and uses in various fields such as medicinal chemistry. Azetanyl group is a four-membered cyclic amine, which is less common and can contribute to the molecule’s reactivity due to ring strain.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1H-1,2,3-triazol ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The azetanyl group could be introduced through various methods, such as ring-closing reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl, 1H-1,2,3-triazol, and azetanyl groups. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1H-1,2,3-triazol and azetanyl groups. The triazole ring is known to participate in various chemical reactions, often serving as a versatile building block in synthetic chemistry. The azetanyl group, due to its ring strain, could also be reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For instance, the presence of the aromatic phenyl group could contribute to its overall stability, while the 1H-1,2,3-triazol and azetanyl groups could influence its polarity and reactivity .Scientific Research Applications
- Triazole-containing compounds, including 1,2,3-triazoles, have demonstrated antimicrobial properties . Researchers have investigated their effectiveness against bacteria, fungi, and other pathogens.
- Some triazole derivatives have been explored for their antidepressant effects . The compound’s unique structure warrants investigation in this context.
Antimicrobial Activity
Antidepressant Properties
Mechanism of Action
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended for use in biological systems, its activity would depend on its interactions with biological targets, which could be influenced by its overall structure and the properties of its constituent groups .
Future Directions
The potential applications and future directions for this compound would depend on its properties and the results of further studies. Given the versatility of the phenyl, 1H-1,2,3-triazol, and azetanyl groups, it could be of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry .
properties
IUPAC Name |
[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-16(13-6-7-22-11-13)19-8-14(9-19)20-10-15(17-18-20)12-4-2-1-3-5-12/h1-7,10-11,14H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWIKYJCUFCSFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetanyl](3-thienyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2529334.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2529336.png)

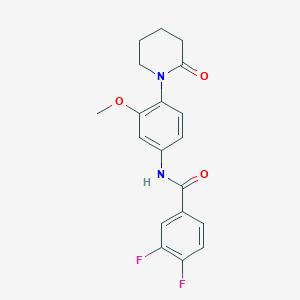
![7-(3,4-dimethylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2529341.png)
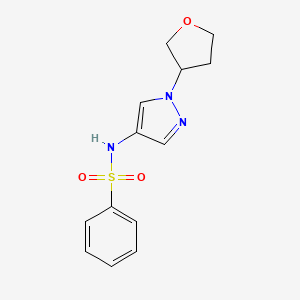

![4-[(1,3-Dimethylpyrazol-4-yl)sulfonyl]piperazinyl 2-furyl ketone](/img/structure/B2529346.png)
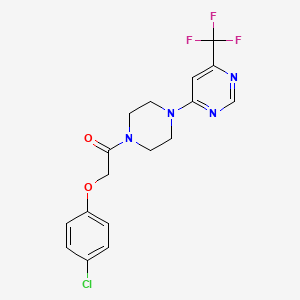
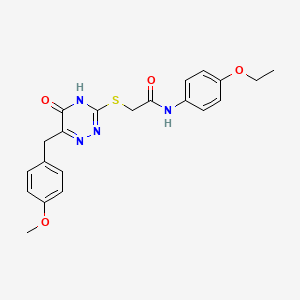
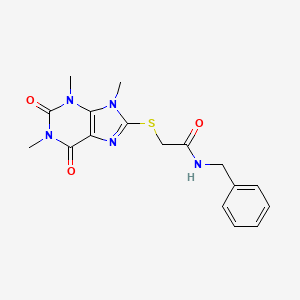
![5-Benzyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529355.png)
